2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride
Overview
Description
The compound appears to contain a triazene group (N3) and a sulfonyl chloride group (SO2Cl). Triazenes are a class of organic compounds that contain three nitrogen atoms in a row as part of their structure. Sulfonyl chlorides are a class of organic compounds that contain a sulfonyl functional group (SO2) bonded to a chlorine atom. They are often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazene and sulfonyl chloride functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
Triazenes can undergo a variety of reactions, including decomposition into diazonium compounds and amines in the presence of acid. Sulfonyl chlorides are typically reactive towards nucleophiles, including amines and alcohols, resulting in the replacement of the chloride with the nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity towards different chemical reagents .Mechanism of Action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s being used as a drug, its mechanism could involve interaction with biological macromolecules. If it’s being used in a chemical reaction, its mechanism could involve acting as a reactant or catalyst .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(diethylaminodiazenyl)-4-methylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-4-15(5-2)14-13-10-8-9(3)6-7-11(10)18(12,16)17/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGZSZLMBJSDQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)N=NC1=C(C=CC(=C1)C)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391636-72-8 | |
Record name | 1391636-72-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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